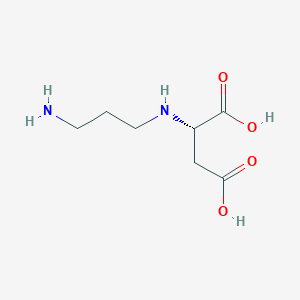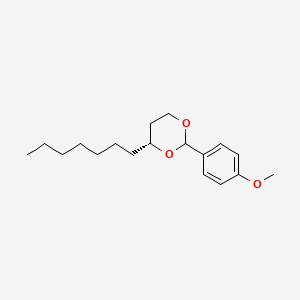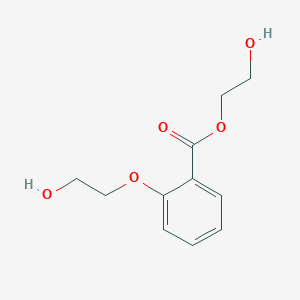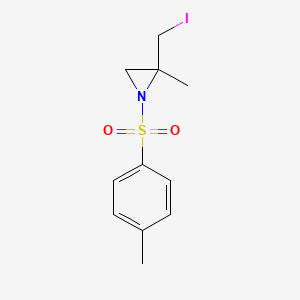
N-(3-Aminopropyl)-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-L-aspartic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the L-aspartic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(3-Aminopropyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
N-(3-Aminopropyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which N-(3-Aminopropyl)-L-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing biochemical processes. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 3-Aminopropyltriethoxysilane
- N-(3-Aminopropyl)imidazole
Uniqueness
N-(3-Aminopropyl)-L-aspartic acid is unique due to its specific structure, which combines the properties of an amino acid with an aminopropyl group. This unique combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.
属性
CAS 编号 |
188793-17-1 |
|---|---|
分子式 |
C7H14N2O4 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
(2S)-2-(3-aminopropylamino)butanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-2-1-3-9-5(7(12)13)4-6(10)11/h5,9H,1-4,8H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI 键 |
DEBQTLDERYMYQH-YFKPBYRVSA-N |
手性 SMILES |
C(CN)CN[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C(CN)CNC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)



![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)



![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


